6-Methoxyphenazin-1-ol
Description
Contextualization within Phenazine (B1670421) Natural Products Research
Phenazines are a large and structurally diverse class of nitrogen-containing heterocyclic compounds produced by a limited number of bacterial and archaeal genera, including Pseudomonas, Streptomyces, and Methanosarcina. mdpi.comwikipedia.orgusm.edu Since the first isolation of pyocyanin (B1662382) from Pseudomonas aeruginosa, over 180 phenazine natural products have been identified, alongside the investigation of more than 6,000 synthetic derivatives. acs.org
These compounds are recognized for their significant and varied pharmacological activities, which encompass antimicrobial, anticancer, antiparasitic, and anti-inflammatory properties. mdpi.com For instance, phenazine-1-carboxylic acid (PCA) is a registered biopesticide, highlighting the agricultural applications of this class of molecules. acs.org The biological function of phenazines is often dictated by the various substituent groups on the tricyclic ring system. ebi.ac.uk
6-Methoxyphenazin-1-ol is one such decorated phenazine. Research into this specific molecule contributes to the broader understanding of structure-activity relationships within the phenazine family. The presence of hydroxyl and methoxy (B1213986) groups is of particular interest, as O-methylation has been shown to be important for the antibiotic activity of some phenazines. researchgate.net For example, the antimicrobial activity of myxin (B609384) is significantly higher than its non-methylated counterpart, iodinin (B1496461). researchgate.net While this compound itself has demonstrated only weak biological activity in studies so far, its characterization provides valuable data points for the field. ebi.ac.uk
Historical Perspectives on Phenazinol Discovery and Investigation
The history of phenazine research dates back to the 19th century. In 1859, Fordos first reported the isolation of the blue pigment from infectious pus, which was later named pyocyanin. nih.gov The pure compound was isolated in 1924, making it the first natural phenazine to be purified and studied in a laboratory setting. mdpi.com This discovery paved the way for the identification of a vast array of related natural products.
The investigation of phenazinols (hydroxy-substituted phenazines) and their derivatives followed. This compound was identified as a bacterial metabolite produced by the species Streptomyces thioluteus. ebi.ac.uk More recently, it was isolated during the screening of marine actinomycetes for anti-mycobacterial activity from a culture of Nocardiopsis sp. 236, collected from the west Pacific. ebi.ac.uk In the same study, it was evaluated alongside another phenazine, 1,6-phenazinediol, with both compounds exhibiting weak anti-mycobacterial activity. ebi.ac.uk The compound has also been isolated from Lysobacter antibioticus OH13, where it also displayed weak antibacterial activity. researchgate.net These discoveries underscore the role of microbial, including marine, environments as a rich source of novel chemical structures.
Overview of Current Research Paradigms Applied to this compound
A research paradigm is a philosophical framework that guides how scientific inquiry is conducted, encompassing beliefs about reality (ontology), knowledge (epistemology), and methods. oup.com In natural product chemistry, research largely operates within a positivist or post-positivist paradigm . This framework is based on the belief that reality is objective and can be observed, measured, and understood through empirical investigation. oup.com
The study of this compound exemplifies this paradigm. Research efforts are centered on objective and reproducible methods to characterize the compound and its functions:
Isolation and Purification: The compound is extracted from its natural source, such as bacterial cultures, using established chromatographic techniques.
Structural Elucidation: The precise chemical structure of this compound was determined using empirical analytical methods. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRESIMS) are employed to identify its atomic composition and connectivity. nih.gov
Chemical Synthesis: Methodologies for the total synthesis of phenazines are developed and refined, allowing for the creation of the molecule in the lab. This not only confirms the elucidated structure but also allows for the production of analogues for further study. ebi.ac.uk
Biological Activity Screening: The compound is subjected to standardized in vitro assays to objectively measure its biological effects, such as its antibacterial or cytotoxic properties against various cell lines. nih.govebi.ac.uk
This positivist approach aims to build a body of verifiable knowledge about the molecule's physical, chemical, and biological properties. Newer paradigms in natural product discovery are evolving to integrate large datasets, machine learning, and genomics to awaken "silent" biosynthetic gene clusters and predict novel structures, but the foundational research on specific compounds like this compound remains firmly rooted in the empirical and quantitative methods of the positivist tradition. oup.comoup.com
| Research Finding Summary for this compound |
| Natural Source |
| Biological Activity |
| Biological Activity |
| Significance |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxyphenazin-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-17-11-7-3-5-9-13(11)15-8-4-2-6-10(16)12(8)14-9/h2-7,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXXRWZHWRRFTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=NC3=C(C=CC=C3O)N=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614554 | |
| Record name | 6-Methoxyphenazin-1(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13129-58-3 | |
| Record name | 6-Methoxyphenazin-1(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Discovery, Isolation, and Dereplication Methodologies for 6 Methoxyphenazin 1 Ol
Natural Biological Sources and Ecological Contexts of 6-Methoxyphenazin-1-ol Production
The story of this compound begins in the diverse and competitive microbial ecosystems where it is synthesized. Its production is not a random occurrence but rather a finely tuned process with significant ecological implications.
Identification of Microbial Producers
Several species of bacteria have been identified as producers of this compound and other related phenazine (B1670421) compounds. These microorganisms, often found in soil and marine environments, are prolific sources of bioactive secondary metabolites. nih.gov
Key microbial producers include:
Streptomyces spp. : This genus is renowned for its ability to produce a wide array of antibiotics and other bioactive compounds. nih.gov Various endophytic Streptomyces species have been found to synthesize phenazine derivatives, highlighting the importance of exploring unique ecological niches for novel compound discovery. nih.gov
Lysobacter antibioticus : Strains of this bacterium, such as Lysobacter antibioticus 13-6, are known to produce phenazine substances with notable antimicrobial properties. nih.govwikipedia.org The production of such compounds is a key aspect of their biological activity. wur.nl
Nocardiopsis sp. : Certain species within this genus, like Nocardiopsis dassonvillei, isolated from environments such as Arctic deep-sea sediments, have been shown to produce phenazine alkaloids. nih.gov Genomic analysis of these strains often reveals the presence of biosynthetic gene clusters responsible for phenazine production. nih.gov Another actinomycete, closely related to Nocardiopsis alba, has been isolated from the guts of honeybees and was found to possess a gene involved in phenazine biosynthesis. nih.gov
The following table provides a summary of the microbial producers of this compound and related phenazines.
| Microbial Producer | Environment |
| Streptomyces spp. | Endophytic (from medicinal plants) nih.gov |
| Lysobacter antibioticus | Soil nih.govnih.gov |
| Nocardiopsis dassonvillei | Arctic deep-sea sediments nih.gov |
| Nocardiopsis sp. (related to N. alba) | Honeybee guts nih.gov |
Role in Microbial Interactions and Ecological Niche Maintenance
The production of this compound and other phenazines is not merely a metabolic curiosity; it plays a crucial role in the survival and competitiveness of the producing organism. These compounds often exhibit potent antimicrobial activity, allowing the producer to inhibit the growth of competing microbes in its immediate vicinity.
For instance, phenazine substances from Lysobacter antibioticus have been shown to be effective against plant pathogens like Xanthomonas oryzae pv. oryzicola, the causative agent of bacterial leaf streak in rice. nih.gov This antagonistic interaction helps the Lysobacter to secure its ecological niche. The antimicrobial properties of phenazines produced by endophytic Streptomyces also suggest a role in protecting their host plants from pathogenic infections. nih.gov
Advanced Isolation and Purification Strategies for this compound from Complex Matrices
Extracting and purifying this compound from the complex broths of microbial cultures requires a multi-step approach that leverages the compound's unique physicochemical properties.
Chromatographic Separation Techniques
Chromatography is the cornerstone of natural product isolation. A combination of different chromatographic methods is typically employed to achieve high purity.
High-Performance Liquid Chromatography (HPLC): This technique is instrumental in the final purification stages, offering high resolution to separate the target compound from closely related impurities.
Column Chromatography: Often used as an initial purification step, column chromatography with stationary phases like silica gel helps to fractionate the crude extract based on polarity.
Sephadex LH-20: This size-exclusion chromatography medium is particularly useful for separating natural products. prep-hplc.comcytivalifesciences.com It is a hydroxypropylated, cross-linked dextran that can be used with a variety of organic solvents. cytivalifesciences.com Depending on the solvent system, it can separate compounds based on molecular size or through partition chromatography. sigmaaldrich.comresearchgate.net
Countercurrent Distribution and Crystallization Approaches in Natural Product Isolation
Beyond standard chromatographic techniques, other methods can be employed for the purification of natural products like this compound.
Countercurrent Distribution (CCD): This liquid-liquid separation technique is a powerful tool for the isolation of natural products. nih.govacs.org It relies on the differential partitioning of compounds between two immiscible liquid phases. springernature.comresearchgate.net CCD is particularly advantageous for separating sensitive or unstable compounds as it avoids the use of solid stationary phases, which can lead to irreversible adsorption or degradation of the sample. mdpi.com
Crystallization: As a final purification step, crystallization can yield highly pure compounds. By dissolving the partially purified this compound in a suitable solvent and allowing it to slowly evaporate, crystals of the pure compound can be obtained.
Dereplication Methodologies for Novelty Assessment and Structural Confirmation
Dereplication is a critical step in natural product discovery that aims to quickly identify known compounds in a sample, thereby focusing efforts on the discovery of novel structures.
For this compound, this process would involve a combination of analytical techniques to rapidly assess its chemical profile and compare it against databases of known compounds. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are central to this process.
Once a potentially novel compound is identified, a full structural elucidation is performed. This involves a suite of spectroscopic techniques, including:
1D and 2D NMR Spectroscopy: These techniques provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise determination of its connectivity and stereochemistry.
High-Resolution Mass Spectrometry (HRMS): This provides the accurate mass of the molecule, which is used to determine its elemental composition.
By combining the data from these methods, the definitive structure of this compound can be confirmed.
Biosynthetic Pathways and Genetic Basis of 6 Methoxyphenazin 1 Ol Production
Elucidation of Precursor Incorporation and Enzymatic Transformations
The construction of 6-methoxyphenazin-1-ol relies on the incorporation of precursors from primary metabolism and their subsequent transformation by a suite of specialized enzymes.
The fundamental tricyclic core of all phenazine (B1670421) compounds, including this compound, is derived from the shikimate pathway. nih.govacs.orgnih.gov This essential metabolic pathway is responsible for the biosynthesis of aromatic amino acids. nih.gov The biosynthesis of the phenazine core begins with chorismic acid, a key branch-point intermediate in the shikimate pathway. acs.orgresearchgate.net Two molecules of a chorismate-derived precursor are utilized to form the basic phenazine scaffold. acs.orgresearchgate.net While the precise branch point from the primary shikimate pathway was a subject of investigation, it is understood that chorismic acid is a proximate precursor to the phenazine core. acs.org The initial steps involve the conversion of chorismic acid to key intermediates such as 2-amino-2-deoxyisochorismic acid (ADIC) and trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA), catalyzed by enzymes encoded by the core phz genes. acs.orgnih.gov Ultimately, phenazine-1,6-dicarboxylic acid (PDC) or phenazine-1-carboxylic acid (PCA) are formed as the first stable phenazine intermediates. researchgate.netacs.org These are considered the common precursors for the vast array of more complex phenazines found in nature. nih.govacs.org
Following the formation of the phenazine core, a series of regiospecific tailoring reactions occur to produce the final this compound structure. These modifications include hydroxylation and methylation events. The hydroxylation at the 1-position is typically catalyzed by a flavin-dependent monooxygenase. For instance, the enzyme PhzS is known to convert PCA to 1-hydroxyphenazine (B607933). asm.orgnih.gov A similar enzymatic activity would be responsible for the hydroxylation of a phenazine precursor to generate the hydroxyl group at the 1-position of this compound.
The subsequent methylation of a hydroxyl group to form the 6-methoxy group is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. nih.govacs.org In the biosynthesis of the phenazine antibiotic myxin (B609384), the enzyme LaPhzM from Lysobacter antibioticus OH13 has been identified as an O-methyltransferase responsible for converting iodinin (B1496461) (1,6-dihydroxy-N5,N10-dioxide phenazine) to myxin through methylation of the hydroxyl groups. acs.orgnih.govresearchgate.net LaPhzM exhibits relaxed substrate selectivity and is responsible for both mono- and di-methoxy formations in phenazine compounds. nih.gov A homologous O-methyltransferase would catalyze the specific methylation of the hydroxyl group at the 6-position of a dihydroxylated phenazine precursor to yield this compound.
While this compound itself is not an N-oxide, N-oxidation is a common modification in phenazine biosynthesis, leading to a diverse range of derivatives with potent biological activities. acs.orgnih.gov The mechanism for this aromatic N-oxidation was unclear for some time, but research has identified specific enzymes responsible for this transformation. nih.gov In Lysobacter antibioticus OH13, the enzyme LaPhzNO1, which is homologous to Baeyer-Villiger flavoproteins, has been shown to catalyze phenazine N-oxidation. nih.gov Mutation of the LaPhzNO1 gene resulted in the abolishment of all N-oxide phenazine production. nih.gov LaPhzNO1, in conjunction with LaPhzS, can convert phenazine-1,6-dicarboxylic acid to 1,6-dihydroxyphenazine N5,N10-dioxide. nih.gov This enzymatic capability for N-oxidation highlights the biosynthetic plasticity within phenazine pathways, allowing for the generation of a wide array of structurally and functionally diverse molecules.
Identification and Characterization of Biosynthetic Gene Clusters (BGCs)
The enzymes responsible for the production of this compound are encoded by genes that are typically clustered together on the microbial chromosome. These biosynthetic gene clusters (BGCs) represent the genetic blueprint for the synthesis of the natural product.
The advent of genomics and metagenomics has revolutionized the discovery and analysis of BGCs for natural products, including phenazines. elifesciences.org Screening of publicly accessible genome sequence databases has led to the identification of phenazine biosynthesis genes in a wide range of bacteria. nih.gov All known phenazine-producing bacteria contain a conserved set of core biosynthesis genes, often designated as phzABCDEFG. elifesciences.orgnih.gov These core genes are responsible for the synthesis of the initial phenazine scaffold. nih.gov
Metagenomic approaches, which involve the analysis of genetic material recovered directly from environmental samples, have further expanded our understanding of the diversity of phenazine BGCs. nih.gov These methods allow for the discovery of BGCs from uncultured microorganisms, revealing novel biosynthetic potential that would be missed by traditional culture-based methods. nih.gov By mining metagenomic libraries, researchers can identify novel phenazine BGCs and thus new phenazine compounds and biosynthetic enzymes. nih.gov
The functional characterization of the enzymes within a BGC is crucial for understanding the biosynthetic pathway. This often involves heterologous expression of the genes in a suitable host organism and in vitro assays with purified enzymes. nih.gov
Monooxygenases: Flavin-containing monooxygenases play a key role in the hydroxylation of the phenazine core. asm.orgnih.gov For example, PhzS from Pseudomonas aeruginosa is a well-characterized monooxygenase that converts PCA to 1-hydroxyphenazine. asm.orgnih.gov In the biosynthesis of myxin, LaPhzS from L. antibioticus OH13 is a redox enzyme that catalyzes decarboxylative hydroxylation. nih.govresearchgate.net An analogous monooxygenase would be responsible for the hydroxylation at the 1-position in the biosynthesis of this compound.
Methyltransferases: O-methyltransferases are responsible for the methylation of hydroxyl groups on the phenazine ring. The enzyme LaPhzM from L. antibioticus OH13 is a SAM-dependent O-methyltransferase that converts iodinin to myxin. acs.orgnih.gov Structural and functional analysis of LaPhzM has provided molecular insights into its activity and selectivity. nih.govnih.gov In the biosynthesis of pyocyanin (B1662382), another well-known phenazine, the enzyme PhzM acts as an N-methyltransferase. acs.orgnih.gov The characterization of these methyltransferases provides a model for understanding the enzymatic basis of the 6-methoxy decoration in this compound.
Data Tables
Table 1: Key Enzymes in Phenazine Biosynthesis and Their Functions
| Enzyme | Function | Example | Organism |
|---|---|---|---|
| PhzC | DAHP synthase | PhzC | Pseudomonas fluorescens |
| PhzD | Isochorismatase | PhzD | Pseudomonas fluorescens |
| PhzE | Anthranilate synthase component II | PhzE | Pseudomonas fluorescens |
| PhzF | Isochorismate synthase | PhzF | Pseudomonas fluorescens |
| PhzG | Pyridoxamine 5'-phosphate oxidase family protein | PhzG | Pseudomonas fluorescens |
| PhzS | Flavin-dependent monooxygenase (Hydroxylation) | PhzS | Pseudomonas aeruginosa |
| LaPhzS | Decarboxylative hydroxylation | LaPhzS | Lysobacter antibioticus OH13 |
| LaPhzM | SAM-dependent O-methyltransferase (O-methylation) | LaPhzM | Lysobacter antibioticus OH13 |
| PhzM | SAM-dependent N-methyltransferase (N-methylation) | PhzM | Pseudomonas aeruginosa |
Table 2: Core Genes in Phenazine Biosynthetic Gene Clusters
| Gene | Putative Function |
|---|---|
| phzA | Enhances phenazine synthesis |
| phzB | Enhances phenazine synthesis |
| phzC | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase |
| phzD | Isochorismatase |
| phzE | 2-amino-4-deoxychorismate synthase |
| phzF | Trans-2,3-dihydro-3-hydroxyanthranilate isomerase |
Regulatory Mechanisms Governing this compound Biosynthesis
The production of phenazines is a metabolically expensive process, and bacteria have evolved sophisticated regulatory circuits to ensure their synthesis occurs only under appropriate conditions, such as high cell densities and specific environmental niches. These mechanisms are primarily controlled at the level of gene transcription and translation.
Quorum Sensing Systems and Environmental Stimuli Impact on Production
Phenazine biosynthesis is classically regulated by quorum sensing (QS), a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population density-dependent manner. In phenazine-producing pseudomonads, this regulation is complex and involves multiple, interconnected QS systems.
The most direct QS control in many Pseudomonas species is the PhzI/PhzR system. PhzI synthesizes an N-acyl-homoserine lactone (AHL) signal molecule. As the bacterial population grows, this signal molecule accumulates. asm.org Upon reaching a threshold concentration, it binds to and activates the transcriptional regulator PhzR, which in turn activates the expression of the core phenazine biosynthetic (phz) operon. asm.org
In Pseudomonas aeruginosa, phenazine production is governed by a more complex hierarchy involving at least three interlinked QS systems: las, rhl, and pqs. frontiersin.orgnih.gov
The las system: Considered at the top of the hierarchy, the LasI synthase produces the 3-oxo-C12-HSL signal, which activates the LasR regulator. Activated LasR induces the expression of numerous genes, including those of the rhl system. jidc.org
The rhl system: The RhlI synthase produces the C4-HSL signal, which activates the RhlR regulator. The RhlR/C4-HSL complex is a key activator of the phz operons. acs.org
The pqs system: This system uses quinolone signals, such as the Pseudomonas Quinolone Signal (PQS). The regulator PqsR (also known as MvfR), when activated by PQS, induces the pqsABCDE operon. frontiersin.orgpnas.org The gene product PqsE plays a crucial role in activating RhlR-dependent genes, including the phenazine operons, thereby linking the quinolone and AHL signaling pathways. frontiersin.orgacs.orgnih.gov
Environmental factors also exert significant control over phenazine production, often by modulating the activity of these QS systems. nih.gov Studies on Pseudomonas chlororaphis have shown that factors such as carbon source, nitrogen availability, pH, temperature, oxygen levels, and the presence of ions like iron and phosphate (B84403) can dramatically alter the production of phenazine-1-carboxamide (B1678076) (PCN). nih.govresearchgate.net For instance, low oxygen concentrations and certain amino acids were found to increase PCN levels, whereas low pH, low temperature, and low iron concentrations reduced its production. nih.govresearchgate.net In many cases, these environmental effects correlate directly with the levels of AHL autoinducers, suggesting that the environment influences the QS regulatory network itself. nih.gov The link between phosphate availability and phenazine production has also been noted, suggesting bacteria may use these redox-active compounds to liberate phosphate from minerals in the soil. elifesciences.org
| Regulatory System | Organism Example | Signal Molecule | Function in Phenazine Biosynthesis |
| PhzI/PhzR | P. aureofaciens 30-84 | N-hexanoyl-HSL (HHL) | Direct activation of the phz operon in response to cell density. asm.org |
| LasI/LasR | P. aeruginosa PAO1 | N-(3-oxododecanoyl)-HSL | Hierarchical activation of other QS systems (rhl, pqs) that control phz genes. nih.govjidc.org |
| RhlI/RhlR | P. aeruginosa PAO1 | N-butanoyl-HSL (C4-HSL) | Key activator of phenazine biosynthetic operons. acs.org |
| Pqs | P. aeruginosa PAO1 | PQS, HHQ | PqsE, a product of this system, is required for full RhlR-dependent activation of phenazine synthesis. frontiersin.orgpnas.org |
Transcriptional and Translational Control Mechanisms in Microbial Systems
Beyond QS, phenazine biosynthesis is fine-tuned by a range of transcriptional and translational regulators that integrate various cellular signals.
Transcriptional Control: Several transcriptional regulators, in addition to the QS-responsive ones (PhzR, LasR, RhlR, PqsR), directly or indirectly control the expression of phz operons. mdpi.com The GacS/GacA two-component system is a global regulator that, in many pseudomonads, positively controls the production of secondary metabolites, including phenazines. asm.org The sensor kinase GacS responds to an unknown environmental signal and phosphorylates the response regulator GacA. Activated GacA then initiates a signaling cascade that ultimately enhances phenazine production. asm.org This control can occur at multiple levels, including by regulating the transcription of QS system components like phzI. asm.org
Other regulators include the stationary phase sigma factor RpoS and the repressor RsaL. RsaL provides a negative feedback loop by repressing the lasI synthase gene and can also directly bind to the promoter region of phenazine-modifying genes to repress their expression, thereby creating checkpoints in the production pathway. frontiersin.org
Translational Control: Post-transcriptional regulation provides another layer of control. The Rsm (Regulator of Secondary Metabolites) system is a key example. In P. aeruginosa, the small RNA-binding protein RsmA is a global translational repressor. nih.govnih.gov RsmA typically binds to the 5' untranslated region of target mRNAs, near the ribosome-binding site, which blocks translation initiation. nih.govetsu.edu The activity of RsmA is itself controlled by small non-coding RNAs (like RsmY and RsmZ), which are activated by the GacS/GacA system. These small RNAs contain multiple binding sites for RsmA and act to sequester it, thereby relieving the repression of target mRNAs, including those involved in phenazine synthesis and QS. nih.gov Therefore, overexpression of RsmA leads to a significant reduction in phenazine production, while its inactivation can enhance it. nih.govnih.gov
Bioengineering Strategies for Enhanced Production or Analog Generation
The potent biological activities of phenazines have driven efforts to engineer microorganisms for their overproduction or for the synthesis of novel derivatives. These strategies typically involve expressing the biosynthetic pathways in tractable hosts and optimizing metabolic fluxes.
Heterologous Expression Systems for Biosynthetic Pathways
A common strategy for studying and producing phenazines is to transfer the entire biosynthetic gene cluster (BGC) into a heterologous host. This approach allows for production in a clean genetic background, simplifies downstream processing, and enables the use of hosts that are easier to cultivate and genetically manipulate than the native producers.
Pseudomonas putida KT2440 is a popular choice as a heterologous host due to its metabolic versatility, tolerance to toxic compounds, and status as a non-pathogenic organism. nih.gov Researchers have successfully transferred the phenazine operons from P. aeruginosa into P. putida, leading to the production of PCA and, with the co-expression of modifying enzymes PhzM and PhzS, pyocyanin. nih.govfrontiersin.orgdoaj.org These studies have also shown that the choice of operon can significantly impact yield; for instance, the phz2 operon from P. aeruginosa PA14 resulted in four times higher PCA production in P. putida compared to the phz1 operon from the same strain. doaj.org
Escherichia coli is another widely used host. Although it is less tolerant to the redox stress imposed by phenazines, it has been engineered to produce these compounds. nih.gov The successful expression of the pyocyanin pathway in E. coli demonstrated that complex phenazine derivatives can be synthesized in a host distantly related to the native producers. nih.gov
| Host Organism | Expressed Genes/Operon | Phenazine(s) Produced | Key Finding |
| Pseudomonas putida KT2440 | phz1 and phz2 operons from P. aeruginosa PA14 | Phenazine-1-carboxylic acid (PCA) | The phz2 operon led to significantly higher PCA yields than the nearly identical phz1 operon. doaj.org |
| P. putida KT2440 | phz operons + phzM & phzS from P. aeruginosa | PCA and Pyocyanin | Co-expression of modifying enzymes enables production of complex derivatives in a heterologous host. nih.gov |
| Escherichia coli | gcd gene from P. aeruginosa and P. putida | Not a producer, but used for enzyme expression studies related to phenazine interactions. | Demonstrates the utility of E. coli for producing and studying individual enzymes from the phenazine metabolic network. nih.gov |
| Pseudomonas chlororaphis H18 | phzS from P. aeruginosa PAO1 | 1-Hydroxyphenazine | Heterologous expression of a single modifying enzyme can divert the entire metabolic flux to a new derivative. nih.govresearchgate.net |
Pathway Engineering for Yield Optimization and Directed Biosynthesis
Metabolic engineering aims to rationally modify cellular pathways to improve the production of a target compound. For phenazines, this involves increasing the supply of precursors, eliminating competing metabolic pathways, and optimizing the expression of biosynthetic genes.
Enhancing Precursor Supply: Phenazine biosynthesis begins with chorismic acid, an intermediate of the shikimate pathway. researchgate.netresearchgate.net A major strategy to boost phenazine production is to increase the metabolic flux through this primary pathway. This can be achieved by overexpressing key enzymes like DAHP synthase (e.g., aroG) and transketolase (tktA), which catalyze the initial and rate-limiting steps of the pathway, thereby increasing the available pool of the precursors phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). frontiersin.orgnih.govmdpi.com Engineering feedback-resistant versions of these enzymes is also a common and effective approach. frontiersin.org
Blocking Competing Pathways: Native phenazine producers often synthesize a mixture of derivatives. To produce a single, desired compound with high purity and yield, genes responsible for competing side branches are deleted. For example, to maximize the production of PCA in P. chlororaphis, the phzO gene, which encodes the enzyme that converts PCA to 2-hydroxy-PCA, can be knocked out. acs.org This deletion effectively blocks the downstream pathway and forces the accumulation of the PCA intermediate. acs.org Similarly, to produce 1-hydroxyphenazine, the phzS gene can be expressed in a host while blocking other PCA-modifying pathways. nih.govresearchgate.net
Directed Biosynthesis and Promoter Engineering: By combining the core phz operon with different sets of modifying enzyme genes (e.g., hydroxylases, methyltransferases, amidases) from various organisms, it is possible to generate novel phenazine derivatives. Furthermore, replacing the native, tightly regulated promoters of the phz operons with strong, constitutive promoters can uncouple production from complex regulatory networks and significantly increase gene expression and final product titer. acs.org Combining these strategies—enhancing precursor supply, blocking side reactions, and optimizing gene expression—has led to dramatic increases in phenazine yields, with titers reaching over 10 g/L in fed-batch fermentation processes. nih.govacs.org
Chemical Synthesis and Synthetic Analog Development of 6 Methoxyphenazin 1 Ol
Total Synthesis Approaches to 6-Methoxyphenazin-1-ol and Core Phenazines
Total synthesis provides a versatile route to this compound and other phenazine (B1670421) derivatives, allowing for precise control over the molecular architecture. These approaches typically involve the construction of the core phenazine scaffold followed by the introduction of specific functional groups.
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages known as disconnections. lkouniv.ac.inslideshare.net For the phenazine scaffold, a common retrosynthetic strategy involves disconnecting the molecule at the C-N bonds of the central pyrazine ring. This leads to precursors such as substituted anilines and nitroarenes or ortho-diaminobenzenes and ortho-quinones. bohrium.comresearchgate.net
Key disconnections for the phenazine core often correspond to the reverse of well-established reactions like the Wohl-Aue or Beirut methods. bohrium.comnih.gov The primary goal is to deconstruct the tricyclic system into readily accessible monocyclic aromatic precursors. lkouniv.ac.inslideshare.net This strategic disassembly allows chemists to plan a forward synthesis by identifying robust and high-yielding reactions to form the desired bonds.
Several strategic methods are employed for the construction of the phenazine core. These methods provide access to a wide range of substituted phenazine derivatives.
One of the most classic and versatile methods is the Wohl-Aue reaction , first reported in 1901. researchgate.net This reaction typically involves the condensation of a nitroarene with an aniline in the presence of a base at elevated temperatures. researchgate.netacs.org A modular Wohl-Aue synthesis has been utilized to create libraries of halogenated phenazines, demonstrating the reaction's utility in generating diverse analogs. nih.govresearchgate.net
Another common approach is the condensation of an ortho-phenylenediamine with an ortho-quinone. This method is straightforward and often provides good yields of the phenazine product. Variations of this strategy include the reaction of catechols with ortho-diaminobenzenes under pressure at high temperatures. guidechem.com
More modern approaches include palladium-catalyzed reductive cyclization of 2-nitro-N-phenylanilines. researchgate.netresearchgate.netunimi.it This method offers a practical alternative to traditional syntheses, often proceeding in good yields without the need for harsh oxidizing or reducing agents and minimizing byproduct formation. researchgate.net Multicomponent reactions (MCRs) have also emerged as an efficient strategy, allowing for the synthesis of complex phenazine derivatives in a single step from multiple starting materials, which is advantageous for creating compound libraries. bohrium.comnih.gov
Once the core phenazine ring is constructed, the methoxy (B1213986) and hydroxyl groups of this compound must be introduced. The timing and method of this functionalization are key to a successful synthesis. Often, precursors already bearing these or protected forms of these functionalities are used in the core construction reactions. For example, a substituted aniline or nitroarene containing a methoxy group can be used in a Wohl-Aue reaction.
If the core is synthesized without the final functionalities, selective reactions are required. Introducing hydroxyl groups can significantly alter the electronic properties and redox potential of the phenazine molecule. rsc.orgresearchgate.net For instance, a methoxyphenazine can be subjected to demethylation using reagents like boron tribromide (BBr₃) to yield the corresponding hydroxyphenazine. nih.gov The position of these groups is dictated by the substitution patterns of the initial building blocks. Selective synthesis of a specific isomer like this compound requires careful planning of the starting materials to ensure the correct regiochemistry.
Semisynthesis from Natural Precursors or Related Phenazines
Semisynthesis offers an alternative route to this compound, leveraging naturally occurring phenazines as starting materials. Many bacteria, particularly from the genera Pseudomonas and Streptomyces, produce phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC) via the shikimate pathway. researchgate.netresearchgate.netnih.govresearchgate.netnih.gov
These natural products can be chemically modified to yield other derivatives. For example, PCA is a common precursor that can be converted into a variety of other phenazines. nih.govfrontiersin.orgacs.org While direct conversion of PCA to this compound is not a standard reported procedure, the principle of using a readily available biosynthetic core and modifying it is a key strategy. For instance, PCA can be enzymatically converted to 2-hydroxyphenazine by the action of the PhzO enzyme, which first hydroxylates PCA to 2-hydroxy-phenazine-1-carboxylic acid (2-OH-PCA) followed by spontaneous decarboxylation. frontiersin.orgnih.gov Such enzymatic or chemical transformations on natural phenazine scaffolds can provide access to derivatives that might be challenging to produce via total synthesis.
Design and Synthesis of this compound Analogs and Derivatives
The design and synthesis of analogs of this compound are driven by the need to explore structure-activity relationships (SAR) and optimize biological or material properties. By systematically modifying the core structure, researchers can fine-tune the compound's characteristics.
A variety of chemical transformations can be applied to the this compound scaffold to generate a diverse library of analogs.
Alkylation and Introduction of Alkylamino Side Chains: The hydroxyl group can be alkylated to form various ethers. Furthermore, the phenazine core can be functionalized with amino groups, which can then be derivatized with alkyl chains. These modifications can significantly impact the molecule's solubility and biological interactions.
Halogenation: Introducing halogen atoms (F, Cl, Br, I) onto the phenazine ring is a common strategy to enhance biological activity. nih.govacs.orgacs.org Halogenated phenazines often exhibit potent antimicrobial and antibiofilm properties. nih.govacs.orgnih.gov Reagents like N-bromosuccinimide (NBS) can be used for bromination. nih.gov The position of halogenation can be directed by the existing substituents on the ring.
Etherification and Esterification: The hydroxyl group at the 1-position is a prime site for modification. Etherification involves converting the -OH group to an -OR group, altering lipophilicity and hydrogen bonding capability. Esterification, forming an ester linkage, can create prodrugs or modify the compound's properties. nih.gov For example, treatment with an acyl chloride or anhydride in the presence of a base would yield the corresponding ester.
These synthetic strategies allow for the creation of a wide range of derivatives, enabling detailed investigation into how specific structural features influence the compound's function.
Table of Synthesized Phenazine Analogs and Modification Strategies
| Modification Strategy | Example Reagent(s) | Resulting Functional Group | Potential Impact on Properties | Reference |
|---|---|---|---|---|
| Halogenation | N-Bromosuccinimide (NBS) | -Br | Enhanced antimicrobial/antibiofilm activity | nih.gov |
| Demethylation | Boron tribromide (BBr₃) | -OH (from -OCH₃) | Altered redox potential, increased polarity | nih.gov |
| Esterification | (4-nitrophenyl)methanesulfonyl chloride | Sulfonate Ester | Prodrug formation, improved water solubility | nih.gov |
| Acylhydrazone Formation | Hydrazine hydrate, then various aldehydes | Acylhydrazone | Introduces diverse substituents for SAR studies | nih.gov |
| C-N Coupling | Anilines, Pd or Cu catalysts | Substituted Amines | Modulation of electronic and steric properties | mdpi.com |
Isosteric Replacements and Bioisosteric Design Considerations
In the development of synthetic analogs of this compound, isosteric and bioisosteric replacements are crucial strategies to modulate the compound's physicochemical properties, pharmacokinetic profile, and biological activity. spirochem.com Bioisosterism involves the substitution of a functional group with another that has similar steric and electronic characteristics, with the goal of enhancing desired properties while maintaining or improving the original biological activity. nih.gov
A common isosteric replacement strategy for the methoxy group (-OCH₃) at the 6-position could involve its substitution with other small, electron-donating groups. For instance, replacing the methoxy group with a hydroxyl (-OH), amino (-NH₂), or even a methyl (-CH₃) group can alter the molecule's hydrogen bonding capacity, polarity, and metabolic stability. The hydroxyl group, for example, can act as both a hydrogen bond donor and acceptor, potentially leading to different interactions with biological targets compared to the hydrogen bond accepting methoxy group.
Halogen atoms, such as fluorine (-F), chlorine (-Cl), and bromine (-Br), are frequently employed as bioisosteres for hydrogen atoms or hydroxyl groups. The introduction of halogens onto the phenazine scaffold has been shown to yield compounds with potent antibacterial activities. rsc.org For instance, the replacement of a hydrogen atom with a bromine atom in the phenazine core can significantly enhance its efficacy against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. rsc.org This strategy could be applied to the this compound backbone to explore potential enhancements in its biological profile.
The nitrogen atoms within the phenazine ring system itself can also be considered for bioisosteric replacement. While synthetically challenging, the substitution of one of the ring nitrogens with a carbon atom would result in a carbocyclic analog, which could provide valuable structure-activity relationship (SAR) data regarding the importance of the heterocyclic nature of the phenazine core for its biological function.
Table 1: Potential Isosteric/Bioisosteric Replacements for Functional Groups of this compound
| Original Group | Position | Potential Bioisostere(s) | Rationale for Replacement |
| Methoxy (-OCH₃) | 6 | Hydroxyl (-OH), Amino (-NH₂), Methyl (-CH₃), Halogens (-F, -Cl) | Modulate electronics, polarity, hydrogen bonding, and metabolic stability. |
| Hydroxyl (-OH) | 1 | Amino (-NH₂), Thiol (-SH), Methoxy (-OCH₃) | Alter hydrogen bonding capacity and acidity. |
| Ring Nitrogen | 5 or 10 | Carbon (-CH=) | Investigate the importance of the heterocyclic core for biological activity. |
| Ring Hydrogen | Various | Halogens (-F, -Cl, -Br), Trifluoromethyl (-CF₃) | Enhance lipophilicity, metabolic stability, and potentially antibacterial activity. |
Combinatorial Library Synthesis for High-Throughput Screening Preparation
Combinatorial chemistry, coupled with high-throughput screening (HTS), offers a powerful approach for the rapid synthesis and evaluation of large numbers of compounds, accelerating the discovery of new bioactive molecules. nih.gov The development of a combinatorial library based on the this compound scaffold would enable the systematic exploration of the chemical space around this core structure to identify derivatives with optimized properties.
A typical combinatorial synthesis strategy for phenazine derivatives involves a modular approach where different building blocks can be systematically varied. For the synthesis of a library of this compound analogs, one could envision a multi-component reaction where substituted anilines and catechols are condensed under various conditions. By using a diverse set of substituted starting materials, a large library of phenazine derivatives with variations at multiple positions can be generated. For example, a diverse 27-membered phenazine library has been synthesized and evaluated to identify potent antibacterial agents. rsc.org
Solid-phase synthesis is a particularly useful technique in combinatorial chemistry as it simplifies the purification of intermediates and the final products. The phenazine core could be anchored to a solid support, followed by sequential reactions to introduce diversity at various positions. After the final modification, the desired compounds are cleaved from the resin for screening.
Once the combinatorial library is synthesized, HTS is employed to rapidly assess the biological activity of each compound. nih.gov This can involve automated assays that measure specific biological endpoints, such as microbial growth inhibition or enzyme activity. For instance, a lawn-based screening format has been developed to test bead-tethered combinatorial libraries for antimicrobial activity. nih.gov The data generated from HTS can then be used to construct detailed structure-activity relationships (SAR), guiding the design of subsequent generations of more potent and selective compounds.
Table 2: A Hypothetical Combinatorial Library Design for this compound Analogs
| Scaffold Position | R1 (Position 2, 3, 4) | R2 (Position 7, 8, 9) | R3 (Position 1-OH) | R4 (Position 6-OCH₃) |
| Substituents | H, Cl, F, CH₃ | H, Br, CF₃, OCH₃ | O-Alkyl, O-Aryl | OCH₃, OH, NH₂ |
| Number of Variants | 4 | 4 | 2 | 3 |
| Total Compounds | \multicolumn{4}{c | }{4 x 4 x 2 x 3 = 96} |
Methodological Advancements in Phenazine Synthesis
Novel Catalytic Systems for Phenazine Core Functionalization
Traditional methods for phenazine synthesis often require harsh reaction conditions and can suffer from a lack of selectivity. dntb.gov.ua Recent advancements in catalysis have provided milder and more efficient routes to functionalized phenazines. Palladium- and ruthenium-based catalysts have emerged as powerful tools for the C-H functionalization of aromatic and heteroaromatic compounds, including the phenazine core. mdpi.comresearchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have been employed for the synthesis of aryl-substituted phenazines. researchgate.net More recently, direct C-H activation has become an attractive strategy for the functionalization of the phenazine scaffold, as it avoids the need for pre-functionalized starting materials. For example, palladium catalysts can direct the arylation or alkenylation of specific C-H bonds on the phenazine ring, guided by the electronic properties of existing substituents or through the use of directing groups. nih.gov
Ruthenium catalysts have also shown great promise in phenazine synthesis. Ruthenium-catalyzed oxidative annulation reactions can be used to construct the phenazine core from simpler aromatic precursors. acs.org These catalysts are often more cost-effective than palladium and can exhibit unique reactivity and selectivity. For instance, ruthenium(II) complexes have been utilized for the selective monoarylation of related N-heterocycles. mdpi.com Photocatalytic systems using ruthenium complexes with a phenazine moiety have also been developed for substrate oxidation. acs.org
Gold-catalyzed C-H functionalization has also been explored for related N-heterocycles like phenothiazines, suggesting potential applicability to phenazine systems. researchgate.net These novel catalytic systems offer access to a wide range of functionalized phenazine derivatives that were previously difficult to synthesize, opening up new avenues for drug discovery and materials science. researchgate.net
Green Chemistry Approaches and Sustainable Synthetic Strategies
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of chemical compounds, including phenazine derivatives. dntb.gov.uaresearchgate.net Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com
One of the key green chemistry approaches is the use of alternative reaction media. Water, being non-toxic and readily available, is an attractive solvent for organic synthesis. mdpi.com Ultrasound-assisted synthesis in aqueous media has been shown to be an efficient and environmentally friendly method for the preparation of some phenazine derivatives. researchgate.net
Solvent-free reaction conditions represent another important green strategy. researchgate.net Mechanosynthesis, or grinding reactants together in the absence of a solvent, can lead to higher yields, shorter reaction times, and reduced waste. researchgate.net Microwave-assisted synthesis is another energy-efficient technique that can significantly accelerate reaction rates and often leads to cleaner products. researchgate.net
The use of green catalysts is also a cornerstone of sustainable synthesis. Nanocatalysts, for example, can offer high activity and selectivity under mild reaction conditions and can often be recovered and reused. researchgate.net Copper oxide quantum dot-modified magnetic silica mesoporous nanoparticles have been used for the synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives. researchgate.net Biosynthesis using microbial fermentation is another green alternative to chemical synthesis, as it operates under mild conditions and uses renewable resources. acs.org
Table 3: Comparison of Conventional vs. Green Synthetic Approaches for Phenazines
| Feature | Conventional Synthesis | Green Synthesis |
| Solvents | Often toxic and volatile organic solvents. dntb.gov.ua | Water, supercritical fluids, or solvent-free conditions. researchgate.netmdpi.com |
| Reagents | Can involve hazardous and corrosive reagents. dntb.gov.ua | Use of safer, less toxic reagents. |
| Energy | Often requires high temperatures and long reaction times. | Microwave or ultrasound irradiation for energy efficiency. researchgate.net |
| Catalysts | May use stoichiometric and toxic metal catalysts. | Recyclable nanocatalysts, biocatalysts. researchgate.net |
| Byproducts | Can generate significant amounts of hazardous waste. | Aims for high atom economy and minimal waste generation. |
Chemo- and Regioselective Transformations for Complex Derivatives
The synthesis of complex phenazine derivatives with specific substitution patterns requires precise control over the chemo- and regioselectivity of the reactions. The phenazine core has multiple C-H bonds that can be functionalized, and controlling where a new substituent is introduced is a significant synthetic challenge.
The inherent electronic properties of the phenazine ring can direct incoming electrophiles or nucleophiles to specific positions. For example, in electrophilic aromatic substitution reactions, the positions on the outer benzene rings are generally more reactive than those on the central pyrazine ring. The presence of existing substituents on the phenazine scaffold further influences the regioselectivity of subsequent reactions.
Modern synthetic methodologies offer powerful tools for achieving high chemo- and regioselectivity. Directed metalation, where a directing group guides a metal catalyst to a specific C-H bond, is a widely used strategy for the selective functionalization of aromatic compounds. nih.gov This approach has been successfully applied to various heterocyclic systems and holds great potential for the controlled synthesis of polysubstituted phenazines.
The choice of catalyst and reaction conditions can also be used to switch the regioselectivity of a reaction. nih.gov For instance, different palladium or ruthenium catalysts can exhibit different preferences for C-H bond activation, allowing for the selective functionalization of different positions on the phenazine ring. mdpi.com Regioselective synthesis of alkoxy-substituted phenazines has been achieved through methods like the Buchwald–Hartwig amination followed by cyclization, which provides a single isomer. nih.gov The development of such selective transformations is crucial for the synthesis of complex phenazine-based molecules with well-defined structures and biological activities.
Mechanistic Investigations of 6 Methoxyphenazin 1 Ol Interactions with Biological Systems in Vitro
Cellular and Molecular Targets Elucidation (In Vitro)
The identification of specific cellular and molecular targets is fundamental to characterizing the biological activity of 6-Methoxyphenazin-1-ol.
While specific protein binding studies for this compound are not extensively detailed in the provided search results, the broader class of phenazine (B1670421) compounds is known to interact with various proteins. The nature of these interactions can be influenced by the substitution pattern on the phenazine core. For instance, modifications to the phenazine structure can alter binding affinities and specificities for target proteins. RNA-binding proteins, in particular, are known to be regulated by structural changes in RNA, which can be influenced by small molecules. nih.gov
The planar aromatic structure of phenazine derivatives suggests a potential for interaction with nucleic acids. researchgate.net
DNA Intercalation: This binding mode involves the insertion of a planar molecule between the base pairs of DNA, which can lead to structural changes and functional disruption. nih.govresearchgate.net Studies on various phenazine derivatives have demonstrated their ability to intercalate into DNA. researchgate.net The specific effects of the methoxy (B1213986) and hydroxyl substitutions on this compound's intercalating ability would require specific biophysical studies such as spectrophotometry, thermal denaturation, and viscometry. researchgate.net
Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are crucial for processes like replication and transcription. mdpi.commdpi.com Their inhibition can lead to the accumulation of DNA damage and is a strategy used in cancer therapy. mdpi.comnih.gov Some phenazine-related compounds have been investigated as topoisomerase inhibitors. mdpi.comnih.gov For example, certain benzophenanthridinone derivatives, which share structural similarities, have been synthesized and evaluated as DNA topoisomerase IB (TOP1) inhibitors. nih.gov The inhibitory activity is often assessed through DNA cleavage assays, which measure the stabilization of the topoisomerase-DNA cleavage complex. nih.gov
| Interaction Type | Description | Experimental Methods | Potential Effect |
|---|---|---|---|
| DNA Intercalation | Insertion of the planar phenazine ring between DNA base pairs. | Spectrophotometry, Thermal Denaturation, Viscometry researchgate.net | Structural distortion of DNA, potential interference with DNA replication and transcription. nih.gov |
| Topoisomerase Inhibition | Inhibition of topoisomerase enzymes, leading to DNA strand breaks. | DNA Cleavage Assays, DNA Relaxation Assays nih.gov | Accumulation of DNA damage, induction of apoptosis. mdpi.com |
The ability of a compound to cross cell membranes is a critical factor in its biological activity. nih.gov The permeability of this compound can be predicted and assessed using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.govnih.govresearchgate.net This assay provides a measure of a compound's passive diffusion across a lipid bilayer. nih.gov The lipophilicity imparted by the methoxy group and the potential for hydrogen bonding from the hydroxyl group would influence its permeability profile. A balance of these properties is often necessary for optimal membrane transport.
Modulation of Cellular Signaling Pathways (In Vitro)
This compound may exert its biological effects by modulating various cellular signaling pathways.
The ability of small molecules to modulate the activity of key enzymes is a common mechanism of action. nih.gov
Kinases: These enzymes are central to many signaling pathways, and their inhibition is a major focus of drug discovery. nih.gov
Phosphatases: These enzymes counteract the action of kinases. nih.govnih.gov Inhibitors of phosphatases, such as protein phosphatase 1 (PP1) and 2A (PP2A), can have profound effects on cellular processes. nih.govmedchemexpress.comcellsignal.com
Reductases: These enzymes are involved in various metabolic and detoxification pathways. For example, 5α-reductase inhibitors are used in the treatment of benign prostatic hyperplasia. pfsfoundation.orgnih.gov
The specific inhibitory or activating effects of this compound on these enzyme classes would need to be determined through specific enzymatic assays.
| Enzyme Class | Function | Potential Effect of Modulation |
|---|---|---|
| Kinases | Phosphorylate target proteins, regulating their activity. nih.gov | Alteration of signaling cascades involved in cell growth, differentiation, and apoptosis. |
| Phosphatases | Dephosphorylate target proteins, opposing kinase activity. nih.govnih.gov | Disruption of cellular signaling and regulation. medchemexpress.comcellsignal.com |
| Reductases | Catalyze reduction reactions in metabolism and biosynthesis. pfsfoundation.org | Interference with hormone production or other metabolic pathways. nih.gov |
The generation of reactive oxygen species (ROS) is a key mechanism by which some compounds exert their biological effects. nih.govmdpi.com An imbalance between the production of ROS and the cell's ability to detoxify them leads to oxidative stress, which can damage cellular components like lipids, proteins, and DNA. nih.govnih.govmdpi.com
Phenazine compounds, through their redox properties, can participate in reactions that generate ROS. researchgate.netnih.govresearchgate.net The auto-oxidation of similar compounds, such as 6-hydroxydopamine (6-OHDA), is known to produce hydrogen peroxide, superoxide radicals, and hydroxyl radicals, leading to oxidative stress and cell death. researchgate.netnih.govresearchgate.net It is plausible that this compound could induce oxidative stress through similar mechanisms. This could involve the generation of ROS, which in turn can activate stress-responsive signaling pathways and potentially lead to apoptosis. nih.govsemanticscholar.org
Effects on Mitochondrial Function and Bioenergetics in Cellular Models
Phenazine compounds, a class to which this compound belongs, are redox-active molecules capable of interacting with fundamental cellular energy processes. In vitro investigations into related compounds suggest that a primary target is the mitochondrion, the central hub of cellular bioenergetics. The mechanism of action often involves the disruption of oxidative phosphorylation (OXPHOS) and the electron transport chain (ETC).
Agents that target mitochondria can inhibit cellular and mitochondrial respiration by interfering with the function of ETC complexes, such as Complex I and II. nih.gov This interference can lead to a decrease in oxygen consumption and a subsequent reduction in ATP production, which is the primary energy currency of the cell. nih.govnih.gov For instance, studies on mitochondrially targeted antioxidants have shown that the triphenylphosphonium (TPP+) moiety, used to carry compounds to the mitochondria, can itself disrupt mitochondrial function by inhibiting oxidative phosphorylation. core.ac.uk A decline in oxygen consumption rates following exposure to such compounds indicates a compromised respiratory chain. core.ac.uk This disruption in bioenergetics can trigger a compensatory shift toward glycolysis, although this shift may be insufficient to meet the cell's energy demands, leading to bioenergetic collapse and cell death under conditions of high energetic stress. nih.gov
The key bioenergetic parameters affected by such mitochondrial agents are summarized below:
| Parameter | Description | Potential Effect of Mitochondrial Disruption |
| Oxygen Consumption Rate (OCR) | A measure of mitochondrial respiration and oxidative phosphorylation activity. | Decrease |
| ATP Production | The output of cellular energy from both oxidative phosphorylation and glycolysis. | Decrease |
| Proton Leak | Protons leaking across the inner mitochondrial membrane without generating ATP. | May Increase or Decrease |
| Extracellular Acidification Rate (ECAR) | An indicator of glycolytic flux. | Potential Compensatory Increase |
While direct studies on this compound are limited, its structure suggests a potential role as a mitochondrial disruptor, impacting cellular energy homeostasis through mechanisms observed with other redox-active, mitochondrially targeted compounds.
Cellular Response Profiling in Preclinical In Vitro Models
This compound is part of the phenazine class of antibiotics, many of which exhibit potent antimicrobial properties. Research into synthetic halogenated phenazines (HPs), which share the core phenazine scaffold, has demonstrated significant activity against both rapidly dividing (planktonic) bacteria and metabolically dormant cells within biofilms. researchgate.net These biofilms are notoriously tolerant to conventional antibiotics, making biofilm-eradicating agents particularly valuable. nih.govmdpi.com
Studies on substituted phenazine analogues show that modifications at the 6-position, such as with a methoxy group, can significantly enhance antibacterial activities. nih.gov These compounds have demonstrated potent efficacy against a range of drug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci (VRE). researchgate.net
The anti-biofilm mechanism involves not only killing the bacteria but also disrupting the protective extracellular matrix. For example, certain HPs have been shown to induce significant losses in the polysaccharide matrix of MRSA biofilms. nih.gov Furthermore, phenazine analogues can attenuate pathogenicity by inhibiting the production of key virulence factors that are often regulated by quorum sensing (QS), a bacterial communication system. nih.govnih.gov Inhibition of QS can lead to a reduction in virulence factors such as pyocyanin (B1662382), elastase, and proteases, as well as a decrease in bacterial motility and exopolysaccharide synthesis, all of which are critical for biofilm formation and pathogenesis. nih.govjmb.or.krfrontiersin.org
The following table summarizes the antimicrobial potency of representative substituted phenazine compounds against various pathogens.
| Compound Type | Pathogen | MIC (µM) | MBEC (µM) |
| Halogenated Phenazines (HPs) | MRSA | 0.003 - 0.78 | 0.59 - 9.38 |
| Halogenated Phenazines (HPs) | MRSE | 0.003 - 0.78 | 0.59 - 9.38 |
| Halogenated Phenazines (HPs) | VRE | 0.003 - 0.78 | 0.59 - 9.38 |
| 6,8-ditrifluoromethyl-HP | MRSA | ≤ 0.39 | 0.15 - 1.17 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration to inhibit visible growth of planktonic bacteria. MBEC (Minimum Biofilm Eradication Concentration) is the lowest concentration to eradicate established biofilms. Data is representative of potent halogenated phenazine analogues. researchgate.netnih.gov
The assessment of a compound's effect on eukaryotic cells is crucial to determine its potential as a therapeutic agent. This is typically quantified by measuring cell viability and determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit cell viability by 50%. nih.gov The cytotoxicity of compounds can vary significantly depending on the cell line, compound concentration, and exposure time. mdpi.com
In the context of phenazine antibiotics, a key desirable trait is selective toxicity, meaning high potency against microbial pathogens with minimal harm to host cells. Encouragingly, studies on a library of potent halogenated phenazines (HPs) demonstrated that these compounds exhibit minimal red blood cell lysis and low cytotoxicity against human HeLa cells. researchgate.net This suggests a favorable therapeutic window, where concentrations effective at eradicating bacterial biofilms are not significantly toxic to mammalian cells.
The evaluation of cytotoxicity is performed using various in vitro assays, such as the MTT or CCK-8 assays, which measure metabolic activity as a proxy for cell viability. mdpi.comrsc.org The IC50 value is a standard metric derived from dose-response curves to compare the potency of different compounds. nih.govharvard.edu
The table below presents a comparative overview of the cytotoxic profiles of halogenated phenazines against bacterial and eukaryotic cells.
| Cell Type | Assay | Endpoint | Result |
| MRSA, MRSE, VRE | Antimicrobial Susceptibility | Biofilm Eradication (MBEC) | Potent Activity (0.15 - 9.38 µM) |
| Human Red Blood Cells | Hemolysis Assay | Cell Lysis | Minimal Lysis |
| HeLa (Human Cervical Cancer) Cells | Cytotoxicity Assay | Cell Viability | Minimal Cytotoxicity |
This data highlights the selective activity of halogenated phenazines, which are structurally related to this compound. researchgate.netnih.gov
The interaction of a compound with the immune system is a critical aspect of its biological profile. In vitro immunomodulation studies are designed to investigate these effects, typically by exposing primary immune cells or cell lines (e.g., macrophages) to the compound and measuring functional outcomes. nih.gov Key parameters include changes in cell viability, phagocytic activity, and the production of signaling molecules known as cytokines. nih.govresearchgate.net
Cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-10, are crucial mediators that regulate the intensity and duration of an immune response. nih.govnih.gov An ideal immunomodulatory agent might suppress an excessive pro-inflammatory response or stimulate a desired anti-pathogen response. Standard in vitro protocols involve stimulating immune cells with an antigen or mitogen, such as lipopolysaccharide (LPS), in the presence or absence of the test compound. The subsequent release of cytokines into the cell culture supernatant is then quantified using methods like ELISA or multiplex bead arrays. researchgate.net
While these are established methods for assessing immunomodulatory activity, specific in vitro studies detailing the effects of this compound on the function of macrophages, lymphocytes, or other immune cells are not extensively available in the current literature. Future research would be necessary to elucidate whether this compound possesses immunostimulatory or immunosuppressive properties.
Omics-Based Profiling of Cellular Perturbations
Metabolomics is a powerful "omics" technology used to comprehensively profile the small molecule metabolites within a biological system. unl.edu This approach provides a functional readout of the cellular state, reflecting changes in metabolic pathway activity in response to a stimulus, such as treatment with a compound. metasysx.com A typical metabolomic workflow involves exposing cells to the compound, followed by quenching metabolic activity, extracting the metabolites, and analyzing them using high-resolution analytical platforms like mass spectrometry (MS) coupled with liquid chromatography (LC). nih.gov
For a compound like this compound, which is predicted to interfere with mitochondrial bioenergetics, metabolomic analysis could reveal widespread downstream effects. Disruption of the citric acid (TCA) cycle and oxidative phosphorylation would likely lead to significant alterations in central carbon metabolism. youtube.com This could manifest as:
A shift to glycolysis: An increase in lactate production to compensate for reduced mitochondrial ATP synthesis.
Alterations in amino acid pools: The TCA cycle provides precursors for the synthesis of several amino acids.
Changes in lipid metabolism: Mitochondrial function is tightly linked to fatty acid oxidation.
Redox imbalance: Perturbations in the levels of glutathione and other molecules involved in managing oxidative stress. nih.gov
While specific global metabolomic profiling studies on cells treated with this compound have not been detailed, the known mechanisms of related compounds strongly suggest that its introduction would cause a significant metabolic reprogramming as the cell attempts to adapt to bioenergetic stress. nih.gov
Proteomic and Transcriptomic Changes in Response to this compound Exposure
Following a comprehensive review of available scientific literature, no specific studies detailing the proteomic and transcriptomic changes in response to in vitro exposure to this compound could be identified. Research focusing on the global effects of this particular compound on protein expression (proteomics) and gene expression (transcriptomics) appears to be limited or not publicly available.
Therefore, detailed research findings, including data on up-regulated or down-regulated proteins and genes, as well as interactive data tables specifying these changes, cannot be provided at this time. The scientific community has yet to publish research that would fulfill the specific requirements of this section.
Structure Activity Relationship Sar and Computational Studies of 6 Methoxyphenazin 1 Ol Analogs
Empirical Structure-Activity Relationship Analysis of Derivatives
Systematic modifications of the 6-methoxyphenazin-1-ol scaffold have allowed researchers to establish clear correlations between specific structural attributes and their resulting in vitro biological effects. These studies have been instrumental in identifying the key molecular components responsible for the observed activities.
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the phenazine (B1670421) core. For instance, the presence of hydroxyl and methoxyl groups is crucial for the antibiotic activity of many phenazines. nih.gov Specifically, compounds like 1-hydroxyphenazine (B607933) and its derivatives have demonstrated significant potential in combating plant diseases. nih.gov
Alterations at various positions on the phenazine ring system have been shown to modulate activity. For example, substitutions at the 6- and 7-positions of the phenazine scaffold can significantly enhance antibacterial and biofilm-eradicating properties. nih.gov In the context of anticancer activity, derivatives of 1-hydroxyphenazine 5,10-dioxide with dihalogenated or dimethylated substitutions at the 7- and 8-positions have shown increased cytotoxic potency in acute myeloid leukemia (AML) cells. nih.govresearchgate.net Conversely, the absence of an oxygen-based substituent at the 6-position can maintain potency, provided that alkyl or carbamate (B1207046) side chains are attached to the phenol (B47542) group at position 1. nih.govresearchgate.net
Furthermore, the introduction of bulky groups, such as 2,2,6,6-tetramethylpiperidine (B32323) (TMP), has been found to enhance antibacterial activity against drug-resistant Gram-positive organisms when compared to clofazimine. nih.gov The strategic placement of halogens, particularly bromine, has also led to the identification of potent antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis. rsc.org
The following interactive table summarizes the impact of various structural modifications on the in vitro biological activities of phenazine derivatives.
| Structural Modification | Position(s) | Resulting Biological Activity | Reference |
| Hydroxyl/Methoxyl Groups | General | Essential for antibiotic activity | nih.gov |
| Halogenation/Methylation | 7 and 8 | Increased cytotoxic potency in AML cells | nih.govresearchgate.net |
| Alkyl/Carbamate Side Chains | 1 (with no substituent at 6) | Maintained cytotoxic potency | nih.govresearchgate.net |
| Tetramethylpiperidine (TMP) Substitution | Various | Enhanced antibacterial activity against resistant Gram-positive bacteria | nih.gov |
| Bromination | Various | Potent antibacterial activity against S. aureus and S. epidermidis | rsc.org |
| 9-Substitution | 9 | Loss of antibacterial activity | nih.gov |
A crucial pharmacophore for the biological activity of many phenazine analogs is the arrangement that allows for metal(II) chelation. This typically involves the 1-hydroxyl oxygen atom and the adjacent nitrogen of the phenazine ring, forming a stable 5-membered chelate. nih.gov This interaction is believed to be critical for their antibacterial mechanism, and its disruption, for instance by steric hindrance from a 9-substituted group, can lead to a loss of activity. nih.gov
For the cytotoxic activity of 1-hydroxyphenazine 5,10-dioxide analogs against AML cells, Kernel-based partial least square regression modeling has identified the hydroxyl substituents at positions 1 and 6 as being associated with high activity. researchgate.net The N-oxide functionalities are also considered pivotal for the cytotoxic activity of phenazine 5,10-dioxides like iodinin (B1496461) and myxin (B609384). nih.govresearchgate.net
The ability of these compounds to cross biological membranes and to be bioreductively activated to produce cytotoxic hydroxyl radicals are also key factors contributing to their activity. nih.govresearchgate.net Furthermore, the potential for DNA intercalation is another proposed mechanism of action. nih.govresearchgate.net
Conformational Analysis and Stereochemical Considerations in SAR for this compound Analogs
The three-dimensional arrangement of a molecule is a critical determinant of its interaction with biological targets. For phenazine derivatives, including this compound, understanding the conformational preferences and the potential impact of stereochemistry is fundamental to elucidating their structure-activity relationships (SAR). While specific experimental data on the conformational analysis of this compound is not extensively documented in publicly available literature, computational studies and research on related phenazine structures provide valuable insights into its likely spatial characteristics.
Conformational Analysis
The core of this compound is a tricyclic phenazine system. Computational studies, such as those employing Density Functional Theory (DFT), have consistently shown that the phenazine nucleus is planar. mdpi.comnih.gov This planarity is a key feature, as it influences how the molecule can stack with biological macromolecules, such as DNA or enzyme active sites.
The substituents at the 1 and 6 positions—a hydroxyl group and a methoxy (B1213986) group, respectively—will have a degree of rotational freedom. The orientation of these groups relative to the phenazine plane can give rise to different conformers.
Hydroxyl Group Conformation: The hydrogen atom of the hydroxyl group can orient itself either towards or away from the adjacent nitrogen atom of the phenazine ring. Intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen atom could stabilize a particular conformation, influencing the molecule's electronic properties and interaction with biological targets.
Theoretical investigations on various phenazine derivatives have demonstrated that computational methods can reliably predict their molecular structures and electronic properties. kmu.edu.trnih.gov For this compound, it is anticipated that the planar phenazine core is the most stable conformation, with the hydroxyl and methoxy substituents exhibiting some degree of rotational flexibility. The subtle interplay of these substituent conformations could be crucial for optimizing interactions with specific biological receptors.
Stereochemical Considerations
Stereochemistry plays a pivotal role in the biological activity of many pharmaceuticals. While this compound itself is an achiral molecule and does not have stereoisomers, the introduction of chiral centers into its analogs can have profound effects on their pharmacological profiles.
For instance, if a chiral substituent, such as a secondary alcohol or an amino acid moiety, were to be introduced to the phenazine core, it would result in enantiomers or diastereomers. These stereoisomers, while having the same chemical formula and connectivity, differ in the three-dimensional arrangement of their atoms. Such differences can lead to significant variations in biological activity, as biological targets like enzymes and receptors are themselves chiral and often exhibit stereospecific binding.
The differential activity of stereoisomers is a well-established principle in pharmacology. One enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even responsible for adverse effects. Therefore, in the design of novel analogs of this compound, the consideration of stereochemistry is paramount if chiral elements are incorporated.
To illustrate the potential impact of stereochemistry on the activity of hypothetical chiral analogs of this compound, the following interactive data table presents plausible data for a pair of enantiomers.
Table 1: Hypothetical Biological Activity of Chiral Analogs of this compound
| Compound | Stereoisomer | Target Binding Affinity (IC₅₀, nM) | Cytotoxicity (CC₅₀, µM) |
| Analog A | (R)-enantiomer | 50 | 10 |
| Analog A | (S)-enantiomer | 500 | >100 |
| Analog B | (R,R)-diastereomer | 25 | 5 |
| Analog B | (R,S)-diastereomer | 150 | 20 |
| Analog B | (S,R)-diastereomer | 200 | 25 |
| Analog B | (S,S)-diastereomer | 800 | >100 |
This data is purely illustrative and intended to demonstrate the potential differences in biological activity that can arise from stereochemical variations.
Applications of 6 Methoxyphenazin 1 Ol in Academic Research and Development
Development as a Chemical Probe for Biological Pathways
The intrinsic properties of 6-Methoxyphenazin-1-ol make it a suitable candidate for development as a chemical probe to investigate complex biological systems.
While direct evidence of this compound being used as a fluorescent label is still emerging, the broader class of phenazine (B1670421) derivatives is known for its fluorescent properties. These characteristics are foundational for creating probes that can be used in cellular imaging to visualize and track specific molecules or organelles within a cell. The development of this compound-based probes could offer new avenues for real-time monitoring of biological processes.
The ability to modify the phenazine core of this compound allows for the synthesis of derivatives that can interact with specific cellular components. By observing these interactions, researchers can gain insights into the complex mechanisms that govern cellular function and disease progression. The structural analogs of this compound are being explored for their potential to unravel signaling pathways and other intricate cellular processes.
Role as a Lead Compound in Preclinical Drug Discovery Research (In Vitro Stage)
In the realm of pharmaceutical research, this compound serves as a valuable scaffold for the development of new therapeutic agents. Its derivatives have shown promise in preclinical in vitro studies, particularly in the context of cancer research.
For instance, a closely related compound, myxin (B609384) (1-hydroxy-6-methoxyphenazine 5,10-dioxide), has demonstrated significant and selective cytotoxicity against human acute myeloid leukemia (AML) cells. rsc.org In one study, myxin was found to be approximately 100-fold more potent against MOLM-13 AML cells compared to non-cancerous NRK cells under hypoxic conditions. rsc.org This high selectivity highlights the potential of the 6-methoxyphenazine scaffold as a starting point for developing targeted cancer therapies.
Researchers are actively engaged in optimizing the 6-methoxyphenazine scaffold to enhance its therapeutic properties. These strategies often involve the synthesis of various analogs and prodrugs to improve factors like solubility, cell membrane permeability, and target specificity.
One approach has been the creation of prodrugs with side chain functionalities attached to the phenol (B47542) group, such as esters, carbonates, and carbamates, to improve physicochemical properties. rsc.org The synthesis of various alkylated analogs of myxin has also been explored to enhance cytotoxic effects on human AML cells. rsc.org
A summary of the in vitro cytotoxic activity of myxin and a related compound, iodinin (B1496461), is presented below:
| Compound | Cell Line | Condition | EC50 (µM) |
| Myxin | MOLM-13 (AML) | Hypoxic | ~0.1 |
| Myxin | NRK (non-cancerous) | Hypoxic | >10 |
| Iodinin | MOLM-13 (AML) | Not Specified | ~1 |
This table is for illustrative purposes and based on data for a related compound.
The core structure of this compound is a versatile platform for creating a library of derivatives to validate new drug targets. The synthesis of compounds like methyl 6-methoxyphenazine-1-carboxylate serves as an example of how the scaffold can be modified. By systematically altering the functional groups on the phenazine ring, scientists can probe the structure-activity relationships that govern the interaction with specific biological targets. This process is crucial for identifying the most promising candidates for further development.
Utilization in Agricultural Research and Crop Protection Studies (In Vitro)
The potential applications of this compound and its derivatives extend to the agricultural sector, particularly in the development of new agents to protect crops from fungal pathogens. While direct studies on this compound are limited, the antifungal properties of the broader phenazine class of compounds are well-documented.
In vitro assays are a primary method for screening the efficacy of these compounds against various plant pathogens. For example, the antifungal activity of phenazine derivatives can be evaluated against common agricultural fungi.
An illustrative data table for the in vitro antifungal activity of a hypothetical this compound derivative against common plant pathogens is shown below:
| Fungal Species | Pathogen Type | Inhibition (%) at 50 µg/mL |
| Fusarium oxysporum | Wilt fungus | 65 |
| Botrytis cinerea | Gray mold | 72 |
| Alternaria solani | Early blight | 58 |
This table is hypothetical and for illustrative purposes only, as direct data for this compound was not available.
The exploration of naturally occurring and synthetic phenazines for their bioactivity against plant pathogens is an ongoing area of research. These studies are critical for the development of new, effective, and potentially more environmentally friendly fungicides.
Antifungal or Herbicide Activities on Plant Pathogens (In Vitro)
For context, studies on other phenazine compounds, such as 1-hydroxyphenazine (B607933), have demonstrated significant antifungal activity against plant pathogens like Rhizoctonia solani researchgate.net. Such studies typically involve treating the pathogen with the compound in a controlled laboratory setting and measuring the inhibition of its growth. However, similar detailed quantitative data for this compound is not present in the reviewed literature.
To illustrate the type of data that is typically generated in such studies, the following interactive table presents a hypothetical representation of how the antifungal activity of a compound would be presented. Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
| Plant Pathogen | Concentration (µg/mL) | Mycelial Growth Inhibition (%) |
| Fusarium oxysporum | 50 | 45 |
| 100 | 68 | |
| Rhizoctonia solani | 50 | 52 |
| 100 | 75 | |
| Botrytis cinerea | 50 | 38 |
| 100 | 61 |
Similarly, specific studies detailing the herbicidal activity of this compound against common weeds are not available in the current body of scientific literature. Research on other herbicides demonstrates that such studies often involve assessing the compound's effect on seed germination and seedling growth of various weed species nih.govresearchgate.net.
Plant Growth Regulation Studies and Phytotoxicity Mechanisms
Detailed studies focusing on the specific mechanisms by which this compound may regulate plant growth or exert phytotoxic effects are not extensively reported. The general effects of chemical compounds on plant growth are often assessed by measuring parameters such as root and shoot elongation, biomass accumulation, and germination rates. For example, studies on ethylene have shown its role in inhibiting root elongation under certain stress conditions nih.gov. While such mechanisms are understood for other compounds, specific research elucidating the pathways affected by this compound is lacking.
The phytotoxicity of a compound is typically evaluated by observing its detrimental effects on plant cells and tissues. This can involve examining cellular damage, membrane integrity, and metabolic disruptions. While methods for assessing phytotoxicity are well-established, their specific application to determine the mechanisms of this compound has not been detailed in the available literature.
Environmental Research Applications
The environmental roles of phenazine compounds are a growing area of research, particularly concerning their functions in microbial communities and their potential for novel applications.
Role in Microbial Ecology and Interspecies Chemical Communication
Phenazines, as a class of secondary metabolites produced by bacteria, play a significant role in structuring microbial communities. These compounds can act as signaling molecules, facilitating communication between different microbial species. This chemical communication can influence various behaviors, including biofilm formation, antibiotic production, and gene expression. The redox-active nature of phenazines allows them to function as electron shuttles, which can be crucial for the survival of microbial communities in anaerobic environments.
While the general role of phenazines in microbial ecology is recognized, specific studies detailing the precise role of this compound in these complex interactions are not yet prevalent. Research in this area would involve investigating how this specific compound influences the composition and function of microbial consortia in different environmental niches, such as the rhizosphere.
Potential in Supramolecular Chemistry and Molecular Recognition (e.g., sensors, catalysts)
The unique chemical structure of phenazines, including this compound, makes them interesting candidates for applications in supramolecular chemistry and molecular recognition. The electron-deficient aromatic system and the presence of nitrogen atoms can facilitate non-covalent interactions with other molecules, which is the basis for their potential use in the development of sensors and catalysts.
Phenazine derivatives are being explored for their ability to selectively bind to specific ions or molecules, leading to a detectable signal, such as a change in color or fluorescence. This property is fundamental to the design of chemical sensors. Furthermore, the redox properties of phenazines could be harnessed for catalytic applications, where they could facilitate electron transfer in chemical reactions. While the potential exists, specific applications of this compound in these areas are still in the exploratory stages of research and have not been extensively reported.
Analytical Methodologies for 6 Methoxyphenazin 1 Ol in Research Matrices
Chromatographic Quantification Techniques
Chromatographic methods are fundamental for the separation of 6-Methoxyphenazin-1-ol from complex mixtures, enabling its precise quantification.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenazine (B1670421) compounds. For this compound, reversed-phase HPLC is typically the method of choice, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase.
UV Detection: The phenazine ring system of this compound possesses strong chromophores, making it readily detectable by UV-Vis detectors. The analysis of similar phenazine derivatives, such as phenazine-1-carboxylic acid, shows characteristic absorption maxima around 250 nm and 360-370 nm. science-softcon.debrieflands.com Therefore, a diode array detector (DAD) or a variable wavelength detector set to these wavelengths would be suitable for the quantification of this compound. The method can be validated for linearity, accuracy, and precision to ensure reliable quantification. chemsrc.com
Fluorescence Detection: Certain phenazine derivatives exhibit native fluorescence, which can be exploited for highly sensitive and selective detection. researchgate.netnih.gov While the specific fluorescence properties of this compound are not extensively documented, phenazine-based fluorescent probes have been developed, suggesting that this detection method could be applicable, potentially after chemical derivatization to enhance the quantum yield. phcogj.com
Interactive Data Table: HPLC Methods for Phenazine Analysis
| Parameter | UV Detection | Fluorescence Detection |
|---|---|---|
| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm | Reversed-phase C18, 3.5 µm, 2.1 x 150 mm |
| Mobile Phase | Gradient of acetonitrile (B52724) and water (with 0.1% formic acid) | Isocratic mixture of methanol (B129727) and phosphate (B84403) buffer |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection Wavelength | 254 nm and 365 nm | Excitation: 360 nm, Emission: 520 nm |
| Injection Volume | 10 µL | 5 µL |
| Notes | Based on methods for similar phenazine derivatives. | Hypothetical conditions based on phenazine fluorescence. |
Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification based on mass-to-charge ratio. Due to the polarity and potentially low volatility of this compound, arising from its hydroxyl group, chemical derivatization is likely necessary prior to GC analysis. researchgate.net Silylation, for instance, can be employed to convert the hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether.
The derivatized analyte is then separated on a capillary column, typically with a nonpolar stationary phase like 5% phenyl-methylpolysiloxane. The temperature of the column is ramped up over time to elute compounds based on their boiling points. The mass spectrometer then fragments the eluted molecules and provides a unique fragmentation pattern that can be used for identification and quantification.
Capillary electrophoresis (CE) is a high-resolution separation technique that can be used to assess the purity and confirm the identity of this compound. In capillary zone electrophoresis (CZE), charged molecules migrate in a buffer-filled capillary under the influence of an electric field. The separation is based on the charge-to-size ratio of the analytes.
For phenazine compounds like phenazine-1-carboxylic acid, CZE methods have been developed using phosphate or borate (B1201080) buffers. The migration time of this compound would be characteristic of its specific charge and size under the given analytical conditions, allowing for its separation from impurities and other components in a sample.
Spectroscopic Detection and Quantification Methods
Spectroscopic methods provide valuable information about the concentration and structure of this compound.
UV-Visible spectrophotometry is a straightforward and accessible method for determining the concentration of this compound in a purified solution. Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. The phenazine core of the molecule is expected to exhibit characteristic absorbance peaks in the UV-Vis region, typically around 250 nm and in the longer wavelength region of 360-400 nm, which is consistent with other phenazine derivatives. By measuring the absorbance at the wavelength of maximum absorption (λmax) and using a standard calibration curve, the concentration of the compound can be accurately determined.
Interactive Data Table: Spectroscopic Properties of Phenazine Derivatives
| Technique | Wavelength/Parameter | Application |
|---|---|---|
| UV-Vis Spectrophotometry | ~250 nm and ~365 nm | Concentration determination in solution |
| Mass Spectrometry (EI) | Molecular Ion (M+) | Confirmation of molecular weight |
| Mass Spectrometry (EI) | Fragment Ions | Structural elucidation |
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the sensitive and selective quantification of this compound in complex biological extracts. Electrospray ionization (ESI) is a common ionization technique for this purpose, as it is a soft ionization method that typically keeps the molecule intact, showing a prominent peak for the molecular ion ([M+H]+ or [M-H]-).
For structural confirmation, the molecular ion can be subjected to fragmentation (tandem mass spectrometry or MS/MS), which will generate a characteristic pattern of fragment ions. The fragmentation of this compound would likely involve the loss of a methyl group (-CH3) from the methoxy (B1213986) substituent and potentially the loss of carbon monoxide (-CO) from the heterocyclic ring, which are common fragmentation pathways for methoxy-substituted aromatic compounds and heterocyclic systems, respectively. By monitoring specific parent-to-daughter ion transitions, a highly selective and quantitative method can be developed.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and confirmation of organic compounds, including this compound. This non-destructive method provides detailed information about the carbon-hydrogen framework of a molecule, allowing researchers to confirm its identity and purity. By analyzing the chemical shifts, coupling constants, and integration of signals in proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the this compound molecule can be determined.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for each unique proton in the molecule. The aromatic protons on the phenazine core would appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The protons of the methoxy group (-OCH₃) would produce a characteristic singlet in the upfield region (around δ 3.8-4.2 ppm). The proton of the hydroxyl group (-OH) may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atoms of the aromatic rings would resonate in the δ 100-160 ppm range. The carbon of the methoxy group would be expected to appear around δ 55-60 ppm. Advanced NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural assignment.
Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often used to definitively assign all proton and carbon signals and to confirm the connectivity of the molecular structure.
Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on general principles and data for structurally similar phenazine derivatives.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C1-OH | ~10-12 (broad s) | ~150-155 |
| C2 | ~7.2-7.4 (d) | ~110-115 |
| C3 | ~7.8-8.0 (t) | ~130-135 |
| C4 | ~7.5-7.7 (d) | ~115-120 |
| C4a | - | ~140-145 |
| N5 | - | - |
| C5a | - | ~140-145 |
| C6-OCH₃ | 3.9-4.1 (s) | ~158-162 |
| C7 | ~7.0-7.2 (dd) | ~105-110 |
| C8 | ~7.9-8.1 (d) | ~130-135 |
| C9 | ~7.6-7.8 (d) | ~125-130 |
| C9a | - | ~135-140 |
| N10 | - | - |
| C10a | - | ~140-145 |
| OCH₃ | 3.9-4.1 (s) | ~55-60 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The multiplicity of the signals is indicated as s (singlet), d (doublet), t (triplet), and dd (doublet of doublets).
Sample Preparation and Extraction Protocols from Complex Biological and Environmental Media
The accurate quantification and analysis of this compound from complex matrices such as bacterial cultures, soil, or water samples necessitate robust and efficient sample preparation and extraction protocols. The primary goals of these procedures are to isolate the analyte from interfering substances, concentrate it to a detectable level, and render it compatible with the chosen analytical instrument.
For biological samples , such as bacterial fermentation broths, a common approach involves an initial centrifugation or filtration step to separate the microbial cells from the culture supernatant. researchgate.net This is often followed by liquid-liquid extraction (LLE) where the supernatant is extracted with an organic solvent in which this compound has high solubility, such as ethyl acetate (B1210297) or dichloromethane. researchgate.net The pH of the aqueous phase may be adjusted to optimize the partitioning of the analyte into the organic phase. The organic extracts are then typically combined, dried over an anhydrous salt like sodium sulfate, and evaporated to dryness. The resulting residue is then reconstituted in a suitable solvent for analysis.
For environmental matrices like soil, the extraction process is more complex due to the strong adsorption of organic compounds to soil particles. A common technique is pressurized liquid extraction (PLE) or accelerated solvent extraction (ASE), which uses elevated temperatures and pressures to enhance the extraction efficiency with organic solvents. Alternatively, solid-liquid extraction with sonication or shaking using solvents like methanol, acetonitrile, or acetone (B3395972) can be employed. The resulting extract often requires a clean-up step to remove co-extracted matrix components. Solid-phase extraction (SPE) is a widely used clean-up technique. scispace.com The crude extract is passed through an SPE cartridge containing a sorbent that retains the analyte while allowing interfering substances to pass through. The analyte is then eluted with a small volume of a strong solvent.
For water samples , pre-concentration is usually necessary due to the typically low concentrations of the analyte. SPE is the most common technique for this purpose. A large volume of the water sample is passed through an SPE cartridge, and the adsorbed this compound is then eluted with a small volume of an organic solvent, achieving significant concentration.
Method Validation for Research Applications
To ensure the reliability and accuracy of analytical data for this compound in research settings, the chosen analytical method must be properly validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The key parameters for method validation in research applications typically include linearity, accuracy, precision, and detection limits. allmultidisciplinaryjournal.comindexcopernicus.com
Linearity: Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. This is typically assessed by analyzing a series of standard solutions of this compound at different known concentrations. A calibration curve is constructed by plotting the instrument response against the concentration, and the linearity is evaluated by the correlation coefficient (r²) of the linear regression, which should ideally be close to 1.0. allmultidisciplinaryjournal.comresearchgate.net
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of this compound is spiked into a blank matrix (e.g., sterile culture medium or clean soil extract) and analyzed. The percentage recovery is then calculated. allmultidisciplinaryjournal.com
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is often evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). indexcopernicus.com
Detection Limits: The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. allmultidisciplinaryjournal.com The limit of quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. researchgate.net These are often determined based on the signal-to-noise ratio of the analytical instrument.
Below is an example data table summarizing typical method validation parameters for the analysis of a phenazine compound by a technique such as High-Performance Liquid Chromatography (HPLC).
| Parameter | Typical Acceptance Criteria | Example Value |
| Linearity (r²) | ≥ 0.995 | 0.9992 researchgate.net |
| Accuracy (% Recovery) | 80-120% | 98.5% |
| Precision (RSD) | ≤ 15% | 3.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.15 µg/mL |
Future Research Directions and Unexplored Avenues for 6 Methoxyphenazin 1 Ol Studies
Integration of Multi-Omics Data for Systems-Level Understanding of its Biological Impact
A holistic, systems-level comprehension of how 6-methoxyphenazin-1-ol interacts with biological systems is a critical research frontier. nih.gov Moving beyond single-endpoint assays, the integration of multiple "omics" disciplines can provide a comprehensive map of the molecular perturbations induced by this compound. mdpi.com A systems biology approach, which considers the complex interplay of various cellular components, is essential to decipher the panoramic view of the compound's effects. researchgate.netaltex.org This strategy can reveal not just direct targets, but also the downstream cascade of events, offering a more complete picture of its mechanism of action. nih.govtau.ac.il
Future studies should employ a combination of genomics, transcriptomics, proteomics, and metabolomics to analyze the response of target organisms (e.g., pathogenic fungi, competing bacteria, or host plant cells) to this compound exposure. libretexts.org For instance, transcriptomic analysis can identify genes whose expression is altered, proteomics can reveal changes in protein abundance and post-translational modifications, and metabolomics can uncover shifts in metabolic pathways. mdpi.com Integrating these data layers can help construct detailed interaction networks, identifying key hubs and pathways that are significantly affected by the compound. nih.gov This multi-omics approach has the potential to uncover novel functions, resistance mechanisms, and synergistic or antagonistic interactions with other molecules. nih.govplos.org
Table 1: Applicable Multi-Omics Technologies for Studying this compound
| Omics Discipline | Technology/Platform | Potential Insights |
| Genomics | Whole Genome Sequencing (WGS), GWAS | Identification of genetic variations associated with sensitivity or resistance to the compound. |
| Transcriptomics | RNA-Sequencing (RNA-Seq), Microarrays | Profiling of gene expression changes in response to the compound, revealing affected pathways. |
| Proteomics | Mass Spectrometry (LC-MS/MS), 2D-PAGE | Quantification of protein abundance, identification of post-translational modifications, and direct binding partners. |
| Metabolomics | NMR Spectroscopy, GC-MS, LC-MS | Analysis of changes in the cellular metabolome, identifying disrupted metabolic pathways and biomarker discovery. libretexts.org |
Application of Advanced Imaging Techniques for Spatiotemporal Mechanistic Insights
Understanding where this compound localizes within a cell or a microbial community and how its distribution changes over time is crucial for elucidating its function. Advanced imaging techniques offer the potential to visualize the compound and its effects with high spatial and temporal resolution, moving beyond static measurements.
Techniques such as confocal laser scanning microscopy (CLSM), coupled with fluorescently tagged derivatives of this compound or specific molecular probes, could be used to track its uptake and subcellular accumulation in real-time. Furthermore, imaging mass spectrometry techniques, like MALDI-MS imaging, could map the distribution of the native compound directly on biological samples, such as on plant roots colonized by the producing bacterium, providing a label-free method to observe its localization in a complex environment. These visual approaches can provide direct evidence for the compound's site of action and help correlate its location with observed biological effects.
Exploration of Novel Biosynthetic Engineering Strategies for Sustainable Production
The production of phenazine (B1670421) compounds through microbial fermentation is considered a green and sustainable alternative to chemical synthesis, which often involves harsh conditions and potential environmental pollutants. d-nb.info However, the natural production titers of many phenazines, including hydroxylated and methoxylated derivatives, are often too low for practical applications. nih.gov Biosynthetic engineering offers a powerful toolkit to overcome these limitations and develop cost-effective, sustainable production platforms. nih.gov
Future research should focus on engineering microbial chassis, such as Pseudomonas chlororaphis, for the enhanced production of this compound. d-nb.info One key strategy involves the heterologous expression and engineering of specific enzymes involved in the phenazine biosynthetic pathway. For instance, the introduction and optimization of monooxygenases (like PhzS) and methyltransferases (like LaphzM) into a high-yield phenazine-1-carboxylic acid (PCA) producing strain could create an efficient pathway for 1-hydroxyphenazine (B607933) and subsequently 1-methoxyphenazine. nih.gov Further engineering could then be directed towards the specific 6-hydroxy isomer. Strategies would include optimizing fermentation conditions and manipulating regulatory genes to enhance the metabolic flux towards the desired product. nih.govresearchgate.net The use of alternative, low-cost feedstocks, such as lignocellulosic biomass, could further improve the economic viability and sustainability of the fermentation process. mdpi.commdpi.com
Table 2: Biosynthetic Engineering Strategies for this compound
| Strategy | Approach | Objective |
| Pathway Engineering | Heterologous expression of key enzymes (hydroxylases, methyltransferases). | Create or enhance the specific biosynthetic route to this compound. nih.gov |
| Metabolic Engineering | Knockout of competing pathways; overexpression of precursor pathways. | Increase the metabolic flux towards the phenazine core structure. d-nb.info |
| Regulatory Engineering | Manipulation of global and pathway-specific regulators (e.g., GacA). | De-repress biosynthetic gene clusters to increase overall yield. d-nb.info |
| Fermentation Optimization | Development of minimal, cost-effective media; use of sustainable feedstocks. | Reduce production costs and environmental impact. mdpi.com |
Discovery of Undiscovered Mechanistic Biological Activities in Novel In Vitro Models
The full spectrum of biological activities for this compound is likely not yet fully understood. While many phenazines are known for their broad-spectrum antimicrobial properties, they may possess other, more subtle mechanistic activities. researchgate.net The development and use of advanced and complex in vitro models can provide more physiologically relevant platforms for screening and discovering these novel activities. nih.gov
Instead of relying solely on traditional monoculture assays, future research could employ co-culture systems, 3D spheroids, or organ-on-a-chip (OoC) models. altex.orgmdpi.com For example, a co-culture model of a plant pathogen and a beneficial plant symbiont could be used to determine if this compound selectively inhibits the pathogen without harming the symbiont. Gut-on-a-chip models could be used to study its effects on microbial communities in a controlled environment that mimics physiological conditions. nih.gov These complex models can reveal interactions and effects that are not apparent in simpler systems, potentially uncovering novel applications for the compound. the-scientist.com
Development of Advanced Bioinspired Synthetic Methodologies
While microbial production is a promising avenue, chemical synthesis remains vital for producing structural analogs for structure-activity relationship (SAR) studies and for creating derivatives with improved properties. researchgate.net Future research should focus on developing advanced, bioinspired synthetic methodologies that are efficient, sustainable, and allow for precise control over the substitution pattern on the phenazine core. researchgate.net
Bioinspired synthesis seeks to mimic the elegance and efficiency of natural biosynthetic pathways. researchgate.netresearchgate.net For this compound, this could involve developing catalytic systems that mimic the enzymatic hydroxylation and methylation steps. Furthermore, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for constructing the phenazine scaffold from substituted anilines. nih.gov Research into the synthesis of 3-substituted phenazines has utilized 3-bromo-1-methoxyphenazine as a starting material, demonstrating the feasibility of regioselective functionalization of the phenazine core. nih.gov Applying and adapting these advanced synthetic methods could enable the efficient and modular synthesis of this compound and a library of related compounds, facilitating the exploration of their chemical and biological potential. scispace.com
Addressing Research Gaps in Environmental and Ecological Roles of Phenazinols
A significant gap in our knowledge concerns the environmental fate and ecological roles of specific phenazine derivatives like this compound. While the general contribution of phenazines to microbial competitiveness is recognized, the specific functions of hydroxylated and methoxylated forms in the environment are less clear.
Future research should investigate the stability, mobility, and degradation of this compound in different environmental matrices, such as soil and water. Studies are needed to determine its persistence and potential for bioaccumulation. Ecologically, it is important to understand how this specific compound influences the structure and function of microbial communities beyond simple antagonism. Does it act as a signaling molecule? Does it play a role in nutrient cycling, such as iron acquisition? Answering these questions will require sophisticated field and laboratory-based experiments, combining chemical analysis with microbial ecology techniques to provide a complete picture of the life of this compound in its natural habitat.
Q & A
Q. What are the recommended methods for synthesizing 6-Methoxyphenazin-1-ol in laboratory settings?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For methoxy-substituted phenazines, a common approach includes:
Methylation of Phenazine Derivatives : Reacting phenazin-1-ol with methyl iodide (CH₃I) under basic conditions (e.g., K₂CO₃ in DMF) .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.
Validation : Confirm purity via HPLC (C18 column, methanol/water mobile phase) and structural integrity via -NMR (characteristic methoxy singlet at ~3.9 ppm) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is essential:
- NMR Spectroscopy : - and -NMR to confirm methoxy (-OCH₃) and hydroxyl (-OH) groups.
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion ([M+H]⁺) verification.
- X-ray Crystallography : For unambiguous confirmation of molecular geometry (if crystalline) .
- HPLC-PDA : Assess purity (>98%) and detect impurities .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Adhere to:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H313/H333 hazards) .
- Ventilation : Use fume hoods to avoid inhalation.
- Waste Disposal : Segregate chemical waste and consult certified waste management services .
- First Aid : Immediate rinsing for skin contact (15 mins) and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during synthesis?
- Methodological Answer : Use Design of Experiments (DOE) to evaluate:
- Reaction Parameters : Temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling reactions).
- Example Optimization Table :
| Parameter | Tested Range | Optimal Value | Yield Increase |
|---|---|---|---|
| Temperature | 60–100°C | 80°C | 15% |
| Catalyst (Pd/C) | 1–5 mol% | 3 mol% | 20% |
Q. What strategies are effective in reconciling contradictory data on the physicochemical properties of this compound across studies?
- Methodological Answer : Address discrepancies via:
Standardized Protocols : Replicate experiments using identical conditions (e.g., solvent, temperature).
Cross-Validation : Compare data with NIST Chemistry WebBook entries for analogous compounds .
Meta-Analysis : Systematically review literature using Boolean search terms (e.g., "this compound solubility") and screen studies by methodology rigor .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer : Leverage:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility trends.
- Validation : Benchmark computational results against experimental data (e.g., reaction rates from kinetic studies) .
Q. What are the best practices for investigating the degradation pathways of this compound under varying environmental conditions?
- Methodological Answer : Conduct stress testing:
Q. How to design experiments to study the electrochemical behavior of this compound?
- Methodological Answer : Utilize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
